![molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6](/img/structure/B6437258.png)
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, methylsulfanyl, and oxan-2-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution reactions: Introduction of the methyl and methylsulfanyl groups can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Attachment of the oxan-2-ylmethyl group: This step may involve the use of oxirane (ethylene oxide) in the presence of a base to form the oxan-2-ylmethyl substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl and methylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various alkylated derivatives depending on the substituents used.
Scientific Research Applications
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the oxan-2-ylmethyl group.
N-methyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and oxan-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKPDRQBPTUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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